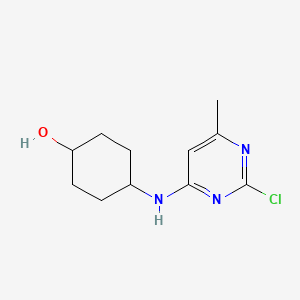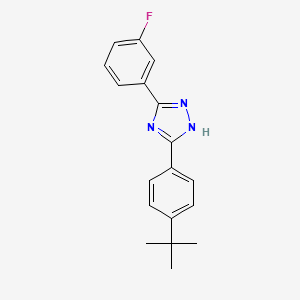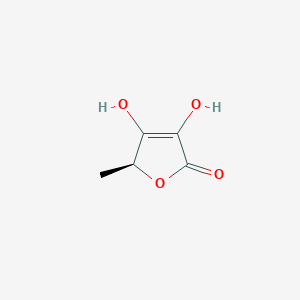
(S)-3,4-Dihydroxy-5-methylfuran-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3,4-Dihydroxy-5-methylfuran-2(5H)-one is a chiral organic compound belonging to the class of furanones It is characterized by the presence of two hydroxyl groups and a methyl group attached to a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,4-Dihydroxy-5-methylfuran-2(5H)-one can be achieved through several methods. One common approach involves the oxidation of 5-methylfuran-2(5H)-one using suitable oxidizing agents under controlled conditions. Another method includes the use of chiral catalysts to induce asymmetry in the synthesis process, ensuring the production of the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized to maximize yield and purity while minimizing by-products and waste. Advanced techniques such as continuous flow reactors and green chemistry principles are often employed to enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3,4-Dihydroxy-5-methylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex furan derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups into other functional groups, such as hydrogen or alkyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted furanones, which can have different functional groups attached to the furan ring, enhancing their chemical and biological properties.
Aplicaciones Científicas De Investigación
(S)-3,4-Dihydroxy-5-methylfuran-2(5H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its chiral nature is particularly valuable.
Mecanismo De Acción
The mechanism of action of (S)-3,4-Dihydroxy-5-methylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Methylfuran-2(5H)-one: Lacks the hydroxyl groups, making it less reactive.
3,4-Dihydroxyfuran-2(5H)-one: Similar structure but without the methyl group, affecting its chemical properties.
5-Alkoxy-2(5H)-furanones: These compounds have alkoxy groups instead of hydroxyl groups, leading to different reactivity and applications.
Uniqueness
(S)-3,4-Dihydroxy-5-methylfuran-2(5H)-one is unique due to its specific combination of functional groups and chiral nature
Propiedades
Fórmula molecular |
C5H6O4 |
|---|---|
Peso molecular |
130.10 g/mol |
Nombre IUPAC |
(2S)-3,4-dihydroxy-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C5H6O4/c1-2-3(6)4(7)5(8)9-2/h2,6-7H,1H3/t2-/m0/s1 |
Clave InChI |
ASEPVSZWYGTTAB-REOHCLBHSA-N |
SMILES isomérico |
C[C@H]1C(=C(C(=O)O1)O)O |
SMILES canónico |
CC1C(=C(C(=O)O1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



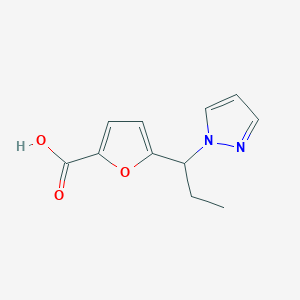
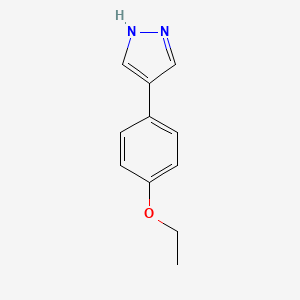

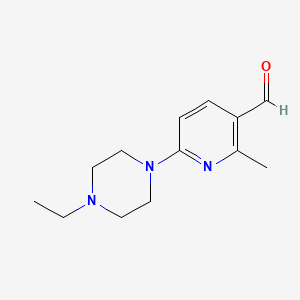
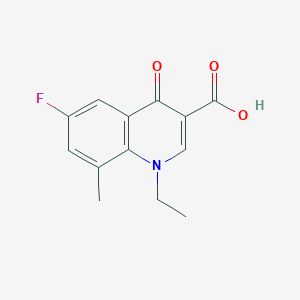
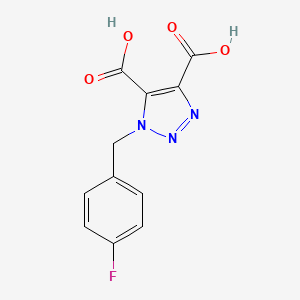


![2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride](/img/structure/B15059167.png)

